Chloro(3-chloro-2-methylpropyl)dimethylsilane
Overview
Description
Scientific Research Applications
Chloro(3-chloro-2-methylpropyl)dimethylsilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organosilicon compounds and as a protecting group for functional groups in organic synthesis . In biology and medicine, it is utilized in the preparation of silane-based coatings and materials for biomedical devices . Additionally, it is employed in the modification of polymer surfaces to enhance their properties, such as adhesion and water resistance .
Safety and Hazards
Chloro(3-chloro-2-methylpropyl)dimethylsilane is classified as a Skin Corrosion/Irritation Category 1B substance . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding contact with skin, eyes, and mucous membranes, and avoiding inhalation or ingestion .
Mechanism of Action
Target of Action
Chloro(3-chloro-2-methylpropyl)dimethylsilane, also known as 3-chloroisobutyldimethylchlorosilane, is primarily used as an intermediate in organic synthesis . It is commonly used in silane protecting groups, coupling reagents, and catalysts in organic synthesis reactions .
Mode of Action
The compound interacts with its targets by acting as a starting material in the synthesis of other compounds. For instance, it can be used to prepare misonidazole-based 18 F-radiolabeled organosilicon compounds . These compounds are used as positron emission tomography (PET) ligands for medical imaging applications .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of block copolymers . Block copolymers have a wide range of applications, including drug delivery systems, nanotechnology, and materials science.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the resulting compounds synthesized using it as a starting material. For instance, when used to synthesize misonidazole-based 18 F-radiolabeled organosilicon compounds, the resulting compounds can be used as PET ligands for medical imaging applications .
Preparation Methods
Chloro(3-chloro-2-methylpropyl)dimethylsilane can be synthesized through the reaction of chloromethylsilane with isobutylene in the presence of an aluminum chloride catalyst . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Chloro(3-chloro-2-methylpropyl)dimethylsilane undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the chloro group to form new compounds . For example, the reaction with an amine can produce a silane amine derivative, while reaction with an alcohol can yield a silane ether . These reactions are typically carried out under mild conditions to prevent unwanted side reactions and degradation of the product .
Comparison with Similar Compounds
Chloro(3-chloro-2-methylpropyl)dimethylsilane is similar to other organosilicon compounds such as chlorodimethylsilane and trichloromethylsilane . its unique structure, with a chloroalkyl group attached to the silicon atom, provides distinct reactivity and properties . This makes it particularly useful in applications requiring selective reactivity and modification of surfaces .
Similar Compounds::- Chlorodimethylsilane
- Trichloromethylsilane
- 3-Chloro-2-methylpropyl-dimethyl-chlorsilan
Properties
IUPAC Name |
chloro-(3-chloro-2-methylpropyl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMILLRSLWHOHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939438 | |
Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18145-83-0 | |
Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18145-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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